molecular formula C9H11N3O2 B8763843 methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate

methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate

Cat. No. B8763843
M. Wt: 193.20 g/mol
InChI Key: OCPPUHUSEJXUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-14-8(13)5-2-3-7-6(5)4-11-9(10)12-7/h4-5H,2-3H2,1H3,(H2,10,11,12)

InChI Key

OCPPUHUSEJXUCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=NC(=NC=C12)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (3.20 mL, 23.0 mmol) was added to a solution of methyl 2-amino-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate (2.11 g, 9.27 mmol) in dioxane (42 mL) followed by formic acid (0.89 mL, 22.28 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) (660 mg, 0.902 mmol). The reaction mixture was heated at 100° C. in a sealed tube overnight. The solvent was evaporated. The residue was purified by chromatography on silica (220 g+125 g cartridges) using CH2Cl2: MeOH 95:5 to afford the title compound which was used without further purification in the next step.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
methyl 2-amino-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Quantity
660 mg
Type
catalyst
Reaction Step Three

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